![molecular formula C8H14ClNO2 B2852149 顺式乙基 3-氮杂双环[3.1.0]己烷-1-甲酸盐盐酸盐 CAS No. 2416218-09-0](/img/structure/B2852149.png)

顺式乙基 3-氮杂双环[3.1.0]己烷-1-甲酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

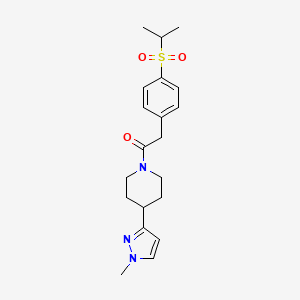

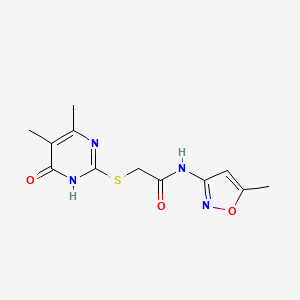

“Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is a derivative of azabicyclohexane, a class of compounds that are of interest in pharmaceutical research .

Synthesis Analysis

The synthesis of similar azabicyclohexane derivatives has been reported in the literature. One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H . This indicates that the compound has a bicyclic structure with a three-membered ring fused to a six-membered ring. The six-membered ring contains a nitrogen atom, and the three-membered ring is a cyclopropane ring .Physical And Chemical Properties Analysis

“Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a solid compound . It has a molecular weight of 191.66 . The compound should be stored in an inert atmosphere at 2-8 degrees Celsius .科学研究应用

Potential Antitumor Agents

A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks have been studied as potential antitumor agents . The compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Antiproliferative Activity

The antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines . The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

Synthesis of Fluorinated Compounds

The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives via photochemical process of commercially available maleimides and in situ generated CF 2 H(CH 3)CHN 2 has been developed . Decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity .

Development of New Drugs

The 3-azabicyclo [3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist 1 for the treatment of pruritus, the ketohexokinase (KHK) inhibitor 2 for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist 3, and T-type calcium channel inhibitor 4 .

Synthesis of Complex Alkaloid-like Compounds

Diastereoselective synthesis of biologically interesting complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties has been described . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo [3.1.0]hexane derivatives in high yields and diastereoselectivities .

6. Development of Efficient Methods for Synthesis In the context of increasing scientific and practical demands, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The synthesis and study of azabicyclohexane derivatives, including “Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride”, are of interest in pharmaceutical research . Future work could involve the development of more efficient synthesis methods, the study of the compound’s biological activity, and its potential application in drug discovery .

作用机制

Target of Action

The primary targets of Cis-ethyl 3-azabicyclo[313-azabicyclo[310]hexane (3-ABH) derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .

Mode of Action

It is known that 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

3-abh derivatives are known to be involved in a variety of biochemical pathways due to their presence in a wide range of biologically active compounds .

Result of Action

3-abh derivatives are often present in biologically active compounds, suggesting that they may have significant molecular and cellular effects .

属性

IUPAC Name |

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVMVRPIVJYLB-QMGYSKNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]12C[C@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2852086.png)

![N-cyclohexyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2852088.png)